Cas no 1261865-14-8 (4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine)

4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine 化学的及び物理的性質
名前と識別子
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- 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine
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- インチ: 1S/C16H13F6NO/c17-15(18,19)14-6-1-10(7-8-23)9-13(14)11-2-4-12(5-3-11)24-16(20,21)22/h1-6,9H,7-8,23H2
- InChIKey: NTTLSBHFSGDVOY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1C1C=CC(=CC=1)OC(F)(F)F)CCN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 35.2
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011001264-500mg |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine |
1261865-14-8 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
Alichem | A011001264-250mg |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine |
1261865-14-8 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
Alichem | A011001264-1g |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine |
1261865-14-8 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamineに関する追加情報
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine: A Comprehensive Overview
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine, also known by its CAS Registry Number 1261865-14-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of biphenyl derivatives, which are widely studied for their unique electronic properties and structural versatility. The molecule features a biphenyl core with substituents at the 3-position of the ethylamine group, the 4'-position of the trifluoromethoxy group, and the 6-position of the trifluoromethyl group. These substituents confer distinctive chemical and physical properties, making this compound a valuable tool in research and industrial applications.
The synthesis of 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine involves advanced organic synthesis techniques, including nucleophilic aromatic substitution and coupling reactions. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the biphenyl framework, ensuring optimal regioselectivity and stereoselectivity. The use of trifluoromethoxy and trifluoromethyl groups as electron-withdrawing substituents has been shown to enhance the stability and reactivity of the molecule, making it suitable for applications in drug discovery and materials science.
In terms of chemical properties, 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine exhibits remarkable thermal stability and chemical inertness due to the electron-withdrawing nature of its substituents. These properties make it an ideal candidate for use in high-performance materials, such as advanced polymers and electronic devices. Recent research has explored its potential as a building block for constructing functional materials with tailored electronic properties. For example, studies have demonstrated that this compound can be incorporated into organic semiconductors to improve charge transport characteristics, paving the way for next-generation electronic devices.
The biological activity of 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine has also been a focal point of recent investigations. Preclinical studies have shown that this compound exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. The trifluoromethoxy group has been identified as a key contributor to its enzymatic activity, suggesting that this compound could serve as a lead molecule for drug development. Furthermore, its ability to penetrate cellular membranes without significant toxicity makes it a promising candidate for targeted drug delivery systems.
In addition to its biological applications, 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine has found utility in catalytic processes. Recent advancements in asymmetric catalysis have leveraged this compound's unique electronic properties to develop enantioselective catalysts for challenging organic transformations. Its ability to stabilize transition metal centers while maintaining high catalytic efficiency has made it a valuable component in green chemistry initiatives.
The environmental impact of 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine is another critical area of research. Studies have shown that this compound is biodegradable under specific environmental conditions, minimizing its ecological footprint. However, further investigations are required to fully understand its long-term effects on ecosystems and develop strategies for safe disposal.
In conclusion, 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine, with its unique chemical structure and versatile properties, continues to be a subject of intense scientific interest. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance in advancing modern chemistry. As research progresses, this compound is expected to unlock new possibilities in both academic and industrial settings.
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